molecular formula C5H12O2Sn B072359 Acetoxytrimethyltin CAS No. 1118-14-5

Acetoxytrimethyltin

Cat. No.: B072359
CAS No.: 1118-14-5
M. Wt: 222.86 g/mol
InChI Key: XZVPFLCTEMAYFI-UHFFFAOYSA-M
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Description

Acetoxytrimethyltin is an organotin compound with the chemical formula C5H12O2Sn . It is characterized by the presence of an acetoxy group attached to a trimethyltin moiety. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and as intermediates in the production of various chemical products.

Scientific Research Applications

Acetoxytrimethyltin has several applications in scientific research, including:

    Biology: this compound is studied for its potential biological activity and its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.

    Industry: It serves as an intermediate in the production of other organotin compounds used in catalysis, polymer stabilization, and as biocides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxytrimethyltin can be synthesized through the reaction of trimethyltin chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethyltin chloride is reacted with acetic anhydride. The process is optimized to ensure high yield and purity of the final product. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Acetoxytrimethyltin undergoes various chemical reactions, including:

    Substitution Reactions: The acetoxy group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form trimethyltin hydroxide and acetic acid.

    Oxidation: Under oxidative conditions, this compound can be converted to trimethyltin oxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or toluene.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Various organotin derivatives depending on the nucleophile used.

    Hydrolysis: Trimethyltin hydroxide and acetic acid.

    Oxidation: Trimethyltin oxide.

Mechanism of Action

The mechanism of action of acetoxytrimethyltin involves its interaction with biological molecules, leading to various biochemical effects. The acetoxy group can be hydrolyzed, releasing trimethyltin, which can interact with cellular components. Trimethyltin is known to bind to thiol groups in proteins, affecting their function. It can also interfere with cellular signaling pathways, leading to cytotoxic effects.

Comparison with Similar Compounds

    Trimethyltin Chloride: Similar in structure but lacks the acetoxy group.

    Trimethyltin Hydroxide: Formed through the hydrolysis of acetoxytrimethyltin.

    Trimethyltin Oxide: An oxidation product of this compound.

Comparison:

    Trimethyltin Chloride: More reactive due to the presence of the chloride ion, making it useful in different synthetic applications.

    Trimethyltin Hydroxide: Less stable and more prone to further reactions compared to this compound.

    Trimethyltin Oxide: Exhibits different reactivity and is used in specific oxidative processes.

This compound is unique due to the presence of the acetoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

trimethylstannyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.3CH3.Sn/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPFLCTEMAYFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149737
Record name Stannane, acetoxytrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-14-5
Record name Acetic acid, trimethylstannyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyltin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoxytrimethyltin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, acetoxytrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI72N8D9SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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